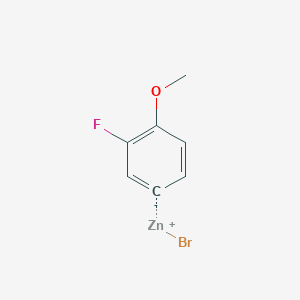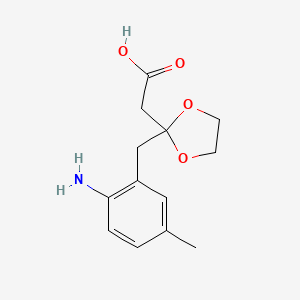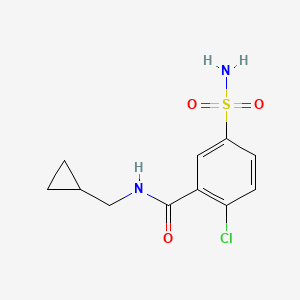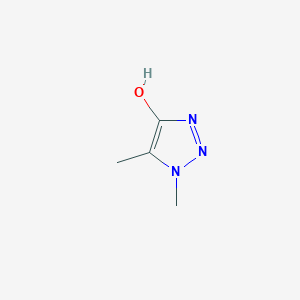
3-Fluoro-4-methoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxyphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxyphenylZinc bromide can be synthesized through the reaction of 3-fluoro-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
3-Fluoro-4-methoxyphenyl bromide+ZnPd, THF3-Fluoro-4-methoxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a common solvent used in these reactions due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Fluoro-4-methoxyphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
3-Fluoro-4-methoxyphenylboronic acid: Used in similar coupling reactions but with different reactivity and selectivity.
Uniqueness
3-Fluoro-4-methoxyphenylZinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of both the fluorine atom and the methoxy group on the phenyl ring. This makes it particularly valuable in selective organic transformations where these functional groups play a crucial role.
Propiedades
Fórmula molecular |
C7H6BrFOZn |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6FO.BrH.Zn/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SQPXBHDXLUWSIG-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)





![3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14899077.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)




